Trifarienol A

Description

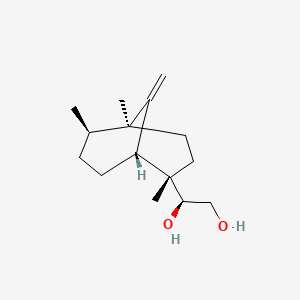

Structure

3D Structure

Properties

Molecular Formula |

C15H26O2 |

|---|---|

Molecular Weight |

238.37 g/mol |

IUPAC Name |

(1S)-1-[(1R,2S,5S,6R)-2,5,6-trimethyl-9-methylidene-2-bicyclo[3.3.1]nonanyl]ethane-1,2-diol |

InChI |

InChI=1S/C15H26O2/c1-10-5-6-12-11(2)14(10,3)7-8-15(12,4)13(17)9-16/h10,12-13,16-17H,2,5-9H2,1,3-4H3/t10-,12-,13-,14+,15+/m1/s1 |

InChI Key |

WDLXFYPOVHBBJC-OLOXDWRXSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2C(=C)[C@]1(CC[C@]2(C)[C@@H](CO)O)C |

Canonical SMILES |

CC1CCC2C(=C)C1(CCC2(C)C(CO)O)C |

Synonyms |

trifarienol A |

Origin of Product |

United States |

Isolation and Purification Methodologies for Trifarienol a

Extraction Techniques from Biological Sources (e.g., Liverwort Biomass)

The initial step in isolating Trifarienol A involves its extraction from the liverwort biomass. Natural products exist as part of a complex mixture within the cells of the organism, and solvent extraction is the primary method used to separate these compounds from the solid plant material. rsc.orgwikipedia.org

For liverworts like Cheilolejeunea trifaria and others, the common practice involves air-drying the collected plant material, mechanically powdering it, and then subjecting it to prolonged extraction with an organic solvent at room temperature. semanticscholar.org Ether, specifically diethyl ether, has been documented as the solvent used for extracting the chemical constituents of liverworts from which trifarienols have been isolated. semanticscholar.orggla.ac.uk This solvent is chosen for its ability to effectively dissolve a wide range of terpenoids and other secondary metabolites present in the liverwort's oil bodies. gla.ac.uk The resulting crude extract is a concentrated mixture containing this compound along with numerous other related and unrelated compounds. gla.ac.uk

Table 1: Extraction Parameters for Liverwort Secondary Metabolites

| Parameter | Description | Reference |

|---|---|---|

| Biological Source | Malaysian Liverwort (Cheilolejeunea trifaria) | bioone.orgresearchgate.net |

| Preparation | Air-dried and mechanically powdered biomass | semanticscholar.org |

| Extraction Solvent | Diethyl Ether | semanticscholar.orggla.ac.uk |

| Extraction Method | Soaking at room temperature | semanticscholar.org |

| Output | Crude Ether Extract | gla.ac.uk |

Chromatographic Separation Strategies for Complex Mixtures

Following extraction, the complex crude mixture must undergo several stages of purification. frontiersin.org Chromatographic techniques are indispensable for this purpose, separating compounds based on their differential affinities for a stationary phase and a mobile phase. researchgate.netedqm.eu The isolation of trifarienols from liverwort extracts typically employs a combination of column chromatography methods. semanticscholar.org

Column chromatography is a fundamental technique for the large-scale separation of compounds from a mixture. teledynelabs.com For the purification of this compound and related compounds, a sequential application of different column types is common. semanticscholar.org

Silica (B1680970) Gel Chromatography: Silica gel is a polar adsorbent and acts as the stationary phase in normal-phase chromatography. teledynelabs.com It is used to separate compounds based on their polarity. teledynelabs.com The crude liverwort extract is loaded onto a silica gel column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. gla.ac.uk Non-polar compounds travel through the column more quickly, while more polar compounds are retained longer, allowing for their separation into different fractions. teledynelabs.com This method is effective for the initial fractionation of the crude extract. gla.ac.uknih.gov

Sephadex Chromatography: Sephadex is a brand of cross-linked dextran (B179266) gel used for size-exclusion chromatography (also known as gel permeation chromatography). cytivalifesciences.comresearchgate.net Sephadex LH-20, which can be used with organic solvents, separates molecules based on their size. researchgate.net Larger molecules are excluded from the pores of the gel beads and elute first, while smaller molecules penetrate the pores and elute later. cytivalifesciences.com This technique is often used after initial separation on silica gel to further purify fractions containing compounds of similar polarity but different molecular sizes. semanticscholar.org The combination of both silica gel and Sephadex LH-20 column chromatography is a powerful strategy for isolating specific compounds like trifarienols from complex liverwort extracts. semanticscholar.org

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used extensively throughout the isolation process. libretexts.orgwikipedia.org It operates on the same principle of separation as column chromatography, using a thin layer of adsorbent (like silica gel) on a flat plate. khanacademy.org

In the context of isolating this compound, TLC serves two primary functions:

Monitoring Fractionation: As fractions are collected from the column, they are analyzed by TLC to determine their composition. This allows researchers to track the progress of the separation and decide which fractions to combine for further purification.

Purity Assessment: The purity of the isolated compound can be preliminarily assessed using TLC. wikipedia.org A pure compound should ideally appear as a single spot on the TLC plate under various solvent systems. wikipedia.org The presence of multiple spots indicates that the sample is still a mixture.

Table 2: Chromatographic Techniques in this compound Isolation

| Technique | Stationary Phase | Principle of Separation | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Adsorption (Polarity) | Initial fractionation of crude extract | semanticscholar.orggla.ac.uk |

| Column Chromatography | Sephadex LH-20 | Size Exclusion | Further purification of fractions | semanticscholar.orgresearchgate.net |

| Thin Layer Chromatography (TLC) | Silica Gel | Adsorption (Polarity) | Monitoring separation & assessing purity | wikipedia.org |

For final purification or for separating very similar compounds, more advanced and efficient chromatographic methods are employed. frontiersin.orggla.ac.uk

Flash Chromatography: This is an air pressure-driven hybrid of preparative and column chromatography. It utilizes a silica gel column but applies pressure to speed up the flow of the mobile phase, leading to faster and more efficient separations than traditional gravity-fed column chromatography. gla.ac.uk Flash chromatography has been specifically noted as a technique used in the separation of compounds from the liverwort from which this compound was isolated. gla.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that uses high pressure to pump the mobile phase through a column packed with very small particles. nasa.govoiv.int Preparative HPLC can be used in the final stages of purification to isolate compounds with a very high degree of purity. nih.gov While not explicitly detailed in the initial isolation papers for this compound, it is a standard and powerful tool for obtaining analytically pure samples of natural products, especially when dealing with complex mixtures or isomers. frontiersin.orgnih.gov The choice of column (e.g., normal-phase or reversed-phase) and mobile phase composition is critical and is optimized to achieve the best separation. sigmaaldrich.comnih.gov

Thin Layer Chromatography (TLC) for Fractionation and Purity Assessment

Criteria for Achieving Purity in Isolated Natural Products

Achieving purity is a critical goal in the isolation of natural products, as it is a prerequisite for accurate structural elucidation and biological testing. rsc.orgwikipedia.org There is no single test that can definitively prove purity. Instead, purity is established by a combination of methods.

Key criteria include:

Chromatographic Homogeneity: The isolated compound should appear as a single, symmetrical peak in high-resolution chromatographic systems like HPLC, under different conditions (e.g., different mobile phases or columns). edqm.euresearchgate.net It should also appear as a single spot in two-dimensional TLC.

Spectroscopic Consistency: The compound should yield clean and consistent data from various spectroscopic techniques. For this compound, its structure was ultimately established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray crystallographic analysis. researchgate.net The clarity and interpretability of these spectra, free from signals of contaminants, are essential indicators of purity.

Absence of Impurities: In practice, absolute (100%) purity is unattainable. High purity is generally considered to be in the range of 95-98% or higher, as determined by sensitive analytical methods like HPLC with a Diode-Array Detector (DAD) or quantitative NMR (qNMR). researchgate.net For a new natural product, the primary evidence of purity comes from the successful and unambiguous determination of its chemical structure from a sample that appears homogeneous in high-resolution separation systems. rsc.org

Biosynthetic Pathways and Enzymatic Mechanisms of Trifarane Sesquiterpenes

Elucidation of Isoprenoid Precursor Incorporation (e.g., Farnesyl Diphosphate (B83284), Mevalonate (B85504) Pathway)

The biosynthesis of all isoprenoids, including Trifarienol A, begins with the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov In the cytoplasm of plant cells, these precursors are predominantly synthesized via the mevalonate (MVA) pathway. ias.ac.innih.gov This pathway starts from acetyl-CoA and proceeds through the key intermediate mevalonic acid (MVA). nih.govuzh.ch The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is a critical regulatory step in this pathway. ias.ac.inuzh.ch

Subsequent condensation reactions, catalyzed by prenyltransferases, assemble these C5 units into longer chains. cam.ac.uk Specifically for sesquiterpenes, farnesyl diphosphate synthase (FPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 precursor, farnesyl diphosphate (FPP). nih.govfrontiersin.org FPP is the direct substrate for the vast majority of sesquiterpene synthases. frontiersin.orgresearchgate.net Studies on liverworts, such as Heteroscyphus planus, have confirmed the operation of the MVA pathway and the incorporation of its precursors into sesquiterpenes. capes.gov.brpgia.ac.lk While plants also utilize a separate MEP pathway in their plastids for producing other terpenes, sesquiterpenes are typically derived from the cytosolic MVA pathway. cam.ac.ukoup.com

Table 1: Key Precursors in this compound Biosynthesis

| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| Isopentenyl Diphosphate (IPP) | C₅H₁₂O₇P₂ | 246.09 | C5 building block |

| Dimethylallyl Diphosphate (DMAPP) | C₅H₁₂O₇P₂ | 246.09 | C5 starter unit |

Proposed Biosynthetic Cascade to the Trifarane Skeleton (e.g., Cyclization of Specific Cations)

The formation of the distinctive trifarane skeleton of this compound from the linear FPP precursor requires a complex series of bond-forming events known as a cyclization cascade. researchgate.net This process is initiated by a terpene synthase enzyme, which first catalyzes the removal of the diphosphate group from FPP to generate a reactive farnesyl cation. researchgate.net

Based on the structure of related liverwort sesquiterpenoids, the biosynthesis of the trifarane skeleton is proposed to proceed through the cyclization of a specific isomer of the farnesyl cation. vdoc.pub This cascade likely involves several key steps:

Isomerization and Ionization: The (2E,6E)-farnesyl cation may first isomerize to the (2Z,6E)-farnesyl cation (nerolidyl cation). researchgate.net

Initial Cyclization: The cation undergoes an intramolecular attack, where the double bond at C10-C11 attacks the electron-deficient C1, forming the first ring and a new cationic intermediate.

Secondary Cyclization: A subsequent intramolecular cyclization forges the second ring, establishing the core bicyclo[3.3.1]nonane structure characteristic of the trifarane framework. acs.orgresearchgate.net

Termination: The cascade is terminated when the final carbocation is quenched, in this case by the addition of a hydroxyl group from water, to yield this compound. researchgate.net

This proposed pathway highlights the efficiency of terpene synthases in controlling complex cationic rearrangements to produce a specific, stereochemically defined product from a simple acyclic precursor. nih.gov

Investigation of Key Enzymatic Transformations (e.g., Terpene Cyclases, Oxidoreductases)

The proposed biosynthetic cascade for this compound is mediated by specific classes of enzymes. While the exact enzymes have not yet been isolated from Cheilolejeunea trifaria, their roles can be inferred from extensive studies of terpene biosynthesis in other organisms. cam.ac.uk

Terpene Cyclases (Terpene Synthases, TPS): This is the key enzyme family responsible for the initial and most complex step: the cyclization of FPP. nih.gov Terpene cyclases bind the FPP substrate in a specific conformation within their active site, catalyze the diphosphate cleavage, and chaperone the resulting carbocation through the intricate cascade of cyclizations and potential rearrangements, ultimately dictating the final carbon skeleton. cam.ac.uknih.gov The formation of the trifarane skeleton would be catalyzed by a dedicated trifarane synthase.

Oxidoreductases: After the carbon skeleton is formed by the terpene cyclase, it often undergoes further modifications by other enzymes. cam.ac.uk Since this compound is an alcohol, the final step involves the introduction of a hydroxyl group. This transformation is typically catalyzed by an oxidoreductase, most commonly a cytochrome P450-dependent monooxygenase (P450). nih.gov These enzymes use a heme cofactor to activate molecular oxygen and hydroxylate the terpene backbone with high regio- and stereospecificity. nih.gov Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons from a donor to an acceptor. wikipedia.org

Table 2: Enzyme Classes in Trifarane Sesquiterpene Biosynthesis

| Enzyme Class | EC Number | Function |

|---|---|---|

| Terpene Cyclase / Synthase | EC 4.2.3.- | Catalyzes the cyclization of FPP to form the trifarane carbon skeleton. |

Stable Isotope Labeling Studies for Biosynthetic Pathway Elucidation

Stable isotope labeling is a powerful technique used to trace the intricate pathways of biosynthesis. capes.gov.br This method involves feeding cultured cells or whole organisms with precursors that have been enriched with heavy, non-radioactive isotopes, such as Carbon-13 (¹³C) or Deuterium (²H). capes.gov.brpgia.ac.lk

For elucidating the this compound pathway, one would administer ¹³C-labeled precursors, such as [¹³C₂]acetate or specifically labeled mevalonate, to cultures of Cheilolejeunea trifaria. capes.gov.br The liverwort cells would incorporate these labeled precursors into their metabolic pathways. pgia.ac.lk After a period of growth, this compound would be extracted and purified.

The key analytical step is the use of ¹³C Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy. ias.ac.in By analyzing the ¹³C-NMR spectrum of the resulting this compound, researchers can determine the exact positions of the ¹³C labels within the molecule. This labeling pattern provides a map of how the precursor atoms were assembled and rearranged, allowing for the validation or refutation of proposed biosynthetic pathways, including specific cyclization mechanisms and hydride or methyl shifts. ias.ac.innih.gov

Comparative Biosynthetic Analyses with Other Liverwort Sesquiterpenoids

Liverworts are renowned for producing a vast and unique array of sesquiterpenoids, often with enantiomeric forms opposite to those found in higher plants. vdoc.pub A comparative analysis of the biosynthesis of this compound with other liverwort sesquiterpenoids reveals both common principles and fascinating divergences.

The genus Cheilolejeunea, from which this compound was isolated, is notable for its chemodiversity and has been categorized into different chemotypes. researchgate.net One type produces striatane-type sesquiterpenoids, while another produces the trifarane-type. researchgate.net Significantly, the trifarane skeleton is reported to be unique to this genus and has not been detected in other liverworts, highlighting a specialized evolutionary path for its biosynthetic machinery. researchgate.net

In contrast, other liverworts produce different characteristic sesquiterpene skeletons. For instance, pinguisane-type sesquiterpenoids are found in genera like Aneura and Ptychanthus, while barbatene-type skeletons are common in others. oup.comresearchgate.net The terpene synthases responsible for this diversity in liverworts, such as those studied in Marchantia polymorpha, appear to be only distantly related to the terpene synthases of vascular plants, suggesting that alternative gene families were recruited for this purpose in early land plants. oup.com The proposed biosynthetic pathway for the trifarane skeleton shares the common theme of FPP cyclization but diverges significantly in the specific cationic intermediates and cyclization sequence compared to pathways leading to pinguisane or other liverwort sesquiterpenoids. vdoc.pub

Chemical Synthesis of Trifarienol a and Its Analogues

Retrosynthetic Analysis of the Trifarane Sesquiterpene Skeleton

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. youtube.comyoutube.com For the trifarane sesquiterpene skeleton, a key disconnection is the bicyclo[3.3.1]nonane core. researchgate.net This core structure, with its multiple stereocenters, is a primary challenge in the synthesis of trifarienols. frontiersin.org

A common retrosynthetic strategy involves dissecting the target molecule into more manageable fragments. In the case of Trifarienol A, the bicyclo[3.3.1]nonane core can be envisioned as being formed from a cyclohexenone-derived aldehyde and an allylsilane moiety through an intramolecular Hosomi-Sakurai reaction. acs.org This key reaction simplifies the complex bicyclic system into a more accessible acyclic precursor. acs.org The analysis further breaks down the precursor into simpler building blocks, often starting from commercially available materials like 2-methyl-2-cyclohexenone. acs.org

Total Synthesis Approaches to this compound

Several total syntheses of this compound have been reported, each employing different strategies to construct the challenging trifarane skeleton. frontiersin.orgacs.orgmdpi.comresearchgate.net These approaches often focus on the stereocontrolled formation of the bicyclo[3.3.1]nonane core and the application of key bond-forming reactions.

Stereocontrolled Construction of the Bicyclo[3.3.1]nonane Core

The stereocontrolled construction of the bicyclo[3.3.1]nonane core is a critical aspect of the total synthesis of this compound. frontiersin.orgacs.orgacs.orgrsc.org This framework contains several contiguous stereocenters that must be set with the correct relative and absolute stereochemistry. One successful approach involves an intramolecular Hosomi-Sakurai reaction of an allylsilane-aldehyde precursor. acs.org This reaction proceeds through a chair-like transition state, which allows for predictable stereochemical outcomes. The use of Lewis acids like zinc chloride can influence the stereoselectivity of this cyclization. acs.org Alternative strategies for constructing this bicyclic system have also been explored, including intramolecular carbomercuration reactions. acs.org

Application of Key Synthetic Reactions (e.g., Intramolecular Hosomi-Sakurai Reaction, Michael-Aldol Annulation)

The synthesis of this compound has prominently featured several powerful synthetic reactions.

Intramolecular Hosomi-Sakurai Reaction: This reaction is a cornerstone of several total syntheses of this compound. frontiersin.orgacs.orgresearchgate.netacs.orgnih.govacs.orgresearchgate.net It involves the Lewis acid-catalyzed intramolecular cyclization of an aldehyde onto an allylsilane. frontiersin.orgacs.org This method has proven highly effective for constructing the substituted bicyclo[3.3.1]nonane skeleton in a single step, often with excellent diastereoselectivity. acs.orgacs.org The reaction's success lies in its ability to form the carbon-carbon bond and set multiple stereocenters simultaneously.

Michael-Aldol Annulation: The Robinson annulation, which combines a Michael addition and an aldol (B89426) condensation, is a classic method for forming six-membered rings and has been utilized in strategies toward trifarane-type structures. chemistrysteps.comcsbsju.edutamu.edu This sequence involves the conjugate addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol reaction to close the ring. chemistrysteps.comcsbsju.edutamu.edusioc-journal.cnwikipedia.org This powerful ring-forming strategy allows for the construction of the cyclohexenone portion of the bicyclic core from simpler acyclic precursors. nih.gov

Development of Diastereoselective and Enantioselective Methodologies

Achieving high levels of diastereoselectivity and enantioselectivity is crucial for an efficient synthesis of optically active this compound. acs.orgacs.orgrsc.org Early syntheses produced racemic mixtures of the natural product. acs.orgacs.org Subsequent efforts focused on developing enantioselective routes. acs.org This has been accomplished through the use of chiral auxiliaries, such as phenylethylamine, to control the stereochemistry of key transformations. mdpi.com Asymmetric catalysis has also been employed, for instance, in the enantioselective deprotonation of prochiral starting materials. beilstein-journals.org The development of diastereoselective reactions, such as the intramolecular Hosomi-Sakurai reaction, has been instrumental in controlling the relative stereochemistry of the multiple chiral centers within the bicyclo[3.3.1]nonane core. acs.orgacs.orgchemrxiv.org

Synthetic Methodologies for Trifarane Derivatives and Analogues

The synthetic strategies developed for this compound have been extended to the synthesis of its derivatives and analogues. nih.govmdpi.comnih.govmedcraveonline.comekb.eg This allows for the exploration of structure-activity relationships and the potential development of new bioactive compounds. The key reactions and intermediates from the total synthesis of this compound, such as the bicyclo[3.3.1]nonane core, serve as valuable starting points for creating a library of related molecules. nih.gov By modifying the starting materials or the reaction conditions, chemists can introduce variations in the substitution pattern and stereochemistry of the trifarane skeleton.

Biological Activity and Molecular Mechanisms of Trifarienol a and Its Derivatives

In Vitro Antimicrobial Activities

Liverworts are known to produce a variety of secondary metabolites, including terpenoids and aromatic compounds, many of which exhibit antimicrobial and antifungal properties. researchgate.net However, specific data for Trifarienol A remains sparse.

While related liverwort compounds and general extracts have demonstrated activity against both Gram-positive and Gram-negative bacteria, specific studies detailing the antibacterial spectrum and efficacy of purified this compound are not extensively reported in the current scientific literature. researchgate.net There is no available data, such as Minimum Inhibitory Concentration (MIC) values, to quantify its efficacy against specific bacterial strains. nih.govnih.gov

Some reports suggest that trifarienols as a compound class possess antifungal properties. labcorp.com This is consistent with findings for many sesquiterpenoids isolated from various natural sources, which are known to have antifungal effects. mdpi.com However, dedicated studies to determine the specific antifungal spectrum and efficacy of this compound against various fungal pathogens have not been published. mdpi.comnih.gov Consequently, there are no specific data on its potency or the range of fungi it may inhibit.

Antibacterial Spectrum and Efficacy (e.g., Gram-positive, Gram-negative Bacteria)

Anti-inflammatory Modulatory Effects in Cellular Models

Many sesquiterpenoids isolated from liverworts have been investigated for their anti-inflammatory potential. gla.ac.uk For instance, sesquiterpene caffeates found in Bazzania species have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). bioone.org

Pro-inflammatory cytokines, such as interleukins (IL) and TNF-α, are key mediators of the inflammatory response. thermofisher.comtermedia.pl While the closely related compound Trifarienol B has been noted for its potential to inhibit pro-inflammatory cytokines, there is currently no specific published research demonstrating that this compound inhibits the expression of these cytokines in cellular models.

Cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, are critical in regulating inflammation. frontiersin.org Interrogation of these pathways helps to understand the molecular mechanisms of anti-inflammatory compounds. nih.gov To date, no studies have been published that specifically investigate the effects of this compound on key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Cytokine Expression

Enzyme Inhibitory Activities

Enzyme inhibition is a significant area of research for natural products, targeting enzymes involved in various diseases. labcorp.combioivt.com

Research has been conducted to evaluate the potential of this compound as an enzyme inhibitor. In a study screening various natural products, this compound was specifically tested for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that this compound did not show significant inhibitory activity against this enzyme at the tested concentration. researchgate.net In the same study, the bis-bibenzyl compound marchantin C, also isolated from a liverwort, demonstrated moderate inhibition. researchgate.net

| Compound | Target Enzyme | Concentration | % Inhibition |

| This compound | α-Glucosidase | 1 mM | Not significant |

| Marchantin C | α-Glucosidase | 1 mM | 52.2 |

Alpha-Amylase Inhibition and Potential Mechanistic Implications

This compound, a diterpenoid featuring a distinctive bicyclo[3.3.1]nonane core, has been a subject of investigation for its potential biological activities. rsc.org One area of interest is its role as an enzyme inhibitor, particularly its effect on alpha-amylase. Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into simpler sugars. nih.govfrontiersin.org Inhibition of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia (a sharp rise in blood sugar after a meal), a common issue in type 2 diabetes. nih.govbiomedpharmajournal.orgnepjol.info

While direct studies on this compound's alpha-amylase inhibitory activity are not extensively detailed in the provided results, the broader class of terpenoids, to which this compound belongs, has shown promise in this area. For instance, extracts rich in terpenoids have demonstrated significant alpha-amylase inhibitory potential. biomedpharmajournal.org The mechanism of inhibition by such compounds often involves interference with the enzyme-substrate interactions. biomedpharmajournal.org For other inhibitors, a non-competitive mode of inhibition has been observed, where the inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's efficiency. frontiersin.org This suggests that this compound and its derivatives could potentially act through similar mechanisms, although further specific studies are required to confirm this.

The potential for developing derivatives of natural compounds to enhance their biological activity is a well-established approach in medicinal chemistry. In the context of trifarane compounds, modifications to the core bicyclic structure could lead to derivatives with improved efficacy against alpha-amylase or other target enzymes.

Studies on Other Relevant Enzyme Targets

Beyond alpha-amylase, the bicyclo[3.3.1]nonane scaffold present in this compound is found in various natural products with a wide range of biological activities, including the inhibition of other enzymes. rsc.org For example, some molecules with this core structure have been investigated as inhibitors of kinases, which are crucial enzymes in cell signaling pathways. nih.gov The inhibition of specific kinases is a major strategy in anticancer drug development. nih.gov

Additionally, compounds with similar structural motifs have been studied for their inhibitory effects on enzymes like glutathione (B108866) reductase, which is a target in cancer and malaria treatment. juniperpublishers.com While direct evidence for this compound inhibiting these specific enzymes is not available in the search results, the diverse bioactivities of related compounds suggest that this compound and its derivatives could be promising candidates for screening against a variety of enzyme targets.

Insect Antifeedant Properties

Liverworts, the natural source of trifarienols, are known to produce a variety of terpenoids and aromatic compounds with insect antifeedant properties. researchgate.netgla.ac.uk These compounds deter feeding by insects, acting as a natural defense mechanism for the plant. gla.ac.ukijarbs.com The antifeedant activity of plant extracts is often attributed to the presence of such secondary metabolites. ijarbs.com

While specific studies on the insect antifeedant activity of this compound are not detailed, related compounds from liverworts have shown potent antifeedant effects against various insect larvae. researchgate.net For example, plagiochiline A, another compound from a liverwort, is a strong antifeedant. researchgate.net The general understanding is that these compounds can act on the chemosensory organs of insects, leading to feeding deterrence. ijarbs.com This suggests that this compound, as a terpenoid from this plant group, may also possess insect antifeedant properties, a hypothesis that warrants further investigation.

Investigation of Anticancer Activity in Cell-Based Assays (excluding clinical human trials)

Diterpenoids, the class of compounds to which this compound belongs, have been a significant focus of anticancer research. nih.govresearchgate.net Numerous studies have demonstrated the cytotoxic effects of various diterpenoids against a range of cancer cell lines in vitro. nih.govamegroups.cn The mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation. nih.govresearchgate.netamegroups.cn

The bicyclo[3.3.1]nonane core, a key feature of this compound, is present in several natural products with documented anticancer activity. rsc.org For instance, phorbaketals, which share a similar structural backbone, are cytotoxic against human colorectal, hepatoma, and lung cancer cell lines. frontiersin.org Other diterpenoids isolated from various plant sources have shown promising IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against cancer cells. nih.govgeomar.de

The evaluation of anticancer activity is often carried out using cell-based assays like the MTT assay, which measures cell viability. nih.govup.ac.zascielo.br These assays provide a preliminary indication of a compound's cytotoxic potential. nih.gov While direct in vitro anticancer data for this compound is not explicitly provided in the search results, the established anticancer properties of structurally related diterpenoids and compounds with the same bicyclic core strongly suggest that this compound is a candidate for such investigations. rsc.orgnih.gov

Table 1: Examples of Diterpenoids with In Vitro Anticancer Activity

| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| ent-abietane diterpenoid | Human Leukemic HL-60 and THP-1, breast cancer, mouse melanoma | Apoptosis induction, inhibition of JAK2/STAT3 pathway | nih.gov |

| Tigliane diterpenoid | BGC823 cells | Apoptosis induction via caspase-3/caspase-9-dependent pathway | nih.gov |

| Cunabic acid and ent-kauran-19-al-17-oic acid | Human liver cancer SMMC-7721 cells | Inhibition of proliferation, apoptosis induction | amegroups.cn |

| Acyclic diterpenes | Human breast cancer MDA-MB-231 cells | Moderate growth inhibition | geomar.de |

Structure-Activity Relationship (SAR) Studies of Trifarane Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. nih.gov These studies guide the design of new, more potent, and selective analogs. mdpi.com For trifarane compounds, SAR studies would focus on how modifications to the bicyclo[3.3.1]nonane skeleton and its substituents affect their biological properties.

Impact of Structural Modifications on Biological Potency

The biological activity of diterpenoids is often highly dependent on their specific structural features. mdpi.com For example, in lathyrane diterpenoids, substitutions at certain positions (C-3, C-5, C-7, and C-15) have been found to be critical for their cytotoxic effects. mdpi.com The presence and type of functional groups, such as hydroxyl, acetate, or benzoate (B1203000) groups, can significantly influence both the potency and selectivity of the compound against different cancer cell lines. mdpi.com

Synthetic modifications of natural products are a common strategy to create derivatives with enhanced biological activity. For trifarane compounds, this could involve altering the functional groups on the bicyclo[3.3.1]nonane core. For instance, the introduction or modification of hydroxyl groups could impact the compound's ability to form hydrogen bonds with its biological target, thereby affecting its inhibitory potency. researchgate.net While specific SAR studies for this compound are not detailed, the principles derived from studies on other diterpenoids provide a framework for future research. nih.govmdpi.com

Conformational Analysis and Bioactivity Correlation

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets like enzymes and receptors. ucl.ac.uk The rigid bicyclo[3.3.1]nonane framework of this compound imposes specific spatial arrangements of its functional groups. ucl.ac.uk Conformational analysis, often performed using techniques like NMR spectroscopy and computational modeling, helps to understand the preferred shape of the molecule in solution. acs.org

Correlating the conformation of a compound with its biological activity is a key aspect of drug design. For example, the stereochemistry of a molecule can dramatically affect its biological function. acs.org The rigid nature of the bicyclo[3.3.1]nonane core in trifarane compounds makes it an interesting scaffold for designing molecules with specific three-dimensional orientations of substituents, which can lead to highly selective interactions with biological targets. ucl.ac.uk Understanding the conformational preferences of this compound and its derivatives is therefore essential for elucidating the structural basis of their biological activities and for designing new, more potent analogs.

Ecological and Chemosystematic Significance of Trifarane Sesquiterpenes in Bryophytes

Distribution of Trifarane Compounds in Liverwort Genera and Species

Trifarane-type sesquiterpenoids are a unique class of chemical compounds that have been identified in a select few liverwort species. Their distribution is not widespread, making them significant chemical markers. The first discovery of trifarane-type sesquiterpenoids from a natural source was from the Malaysian liverwort Cheilolejeunea trifaria. bioone.org This species was found to contain five new bicyclic nonisoprenoid sesquiterpene alcohols, named trifarienols A–E. bioone.org It is hypothesized that these compounds are biosynthesized from striatane-type sesquiterpenoids, which are also present in this liverwort. bioone.org

Another liverwort species found to contain a trifarane compound is Plagiochila terebrans, collected in Madagascar, which contains trifarienol B. bioone.org Additionally, the liverwort Trocholejeunea sandvicensis has been found to contain trifarane sesquiterpene hydrocarbons, specifically (-)-trifara-9,14-diene and (-)-3,7-di-epi-3,7-trifara-9,14-diene. nih.gov Interestingly, while liverworts produce trifaranes with an S configuration at C-3, a marine sponge, Dysidea fragilis, biosynthesizes a trifarane with an R configuration at the same carbon. bioone.org

Based on the presence of distinct chemical compounds, the liverwort genus Cheilolejeunea has been categorized into three chemotypes: striatane-type, trifarane-type, and δ-lactone-type. researchgate.net The trifarane-type is notably rare and, to date, has not been detected in other liverwort genera. researchgate.net

Below is an interactive data table summarizing the distribution of known trifarane compounds in liverwort species.

| Compound Name | Liverwort Species | Family | Reference |

| Trifarienol A | Cheilolejeunea trifaria | Lejeuneaceae | bioone.org |

| Trifarienol B | Cheilolejeunea trifaria, Plagiochila terebrans | Lejeuneaceae, Plagiochilaceae | bioone.org |

| Trifarienol C | Cheilolejeunea trifaria | Lejeuneaceae | bioone.org |

| Trifarienol D | Cheilolejeunea trifaria | Lejeuneaceae | bioone.org |

| Trifarienol E | Cheilolejeunea trifaria | Lejeuneaceae | bioone.org |

| (-)-trifara-9,14-diene | Trocholejeunea sandvicensis | Lejeuneaceae | nih.gov |

| (-)-3,7-di-epi-3,7-trifara-9,14-diene | Trocholejeunea sandvicensis | Lejeuneaceae | nih.gov |

Ecological Role of this compound in Plant Defense Mechanisms (e.g., against Pests and Microbes)

The ecological role of this compound and other trifarane sesquiterpenoids is primarily associated with plant defense. Bryophytes, including liverworts, produce a vast array of secondary metabolites that serve to protect them from various environmental pressures, including herbivores and microbial pathogens. nih.govresearchgate.net These chemical defenses can be toxic, repellent, or act as antifeedants. wikipedia.org

While specific studies focusing exclusively on the antimicrobial or insecticidal properties of this compound are limited, the broader context of liverwort chemistry strongly suggests its involvement in defense. Liverworts are known to produce compounds with antimicrobial, antifungal, and insecticidal activities. nih.govclockss.org For instance, extracts from various liverwort species have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

The production of these bioactive compounds is a key survival strategy for bryophytes. anbg.gov.au The presence of unique compounds like trifarienols in certain species suggests a specialized defense mechanism. The ecological significance of these compounds is well-established in repelling plant pests and inhibiting the growth of microbes. iseoils.com Some plant volatiles are known to repel pests, while in some cases, they can attract predators of those pests. iseoils.com The chemical defenses of plants are a major deterrent to herbivore feeding. elifesciences.org These defenses can be constitutive, meaning they are always present, or induced in response to an attack. wikipedia.org

Chemosystematic Implications for Liverwort Taxonomy and Phylogeny

The unique and restricted distribution of trifarane sesquiterpenoids, including this compound, holds significant implications for the chemosystematics of liverworts. Chemosystematics utilizes the chemical constituents of plants as a tool for classification and understanding evolutionary relationships. researchgate.net The presence of specific and often structurally unique secondary metabolites can serve as valuable markers at various taxonomic levels, from family to species. researchgate.netresearchgate.net

The discovery of trifarienols in Cheilolejeunea trifaria led to the proposal of a distinct "trifarane-chemotype" within the genus Cheilolejeunea. researchgate.net This chemical distinction helps to differentiate it from other species within the genus that produce different types of compounds, such as striatanes or δ-lactones. researchgate.net This chemical classification complements traditional morphological taxonomy and can help to resolve taxonomic ambiguities.

The fact that trifarane-type sesquiterpenoids have not been found in other liverworts outside of a few specific genera highlights their potential as a chemosystematic marker. researchgate.net The structural relationship between trifaranes and striatanes, with the former likely being derived from the latter, also provides insights into the biosynthetic pathways and potential evolutionary connections between the species that produce them. bioone.org Furthermore, the stereochemical difference observed between the trifaranes produced by liverworts and those from a marine sponge points to distinct evolutionary origins of the biosynthetic enzymes involved. bioone.orgvdoc.pub

The study of such chemical markers contributes to a more comprehensive understanding of liverwort phylogeny and the evolutionary history of these early land plants. researchgate.net

Contribution to Bryophyte Chemical Ecology Research

The investigation of this compound and other trifarane sesquiterpenoids contributes significantly to the broader field of bryophyte chemical ecology. This area of research explores the interactions of bryophytes with their environment as mediated by chemical compounds. Liverworts, in particular, are a rich source of diverse and often unique secondary metabolites, many of which exhibit interesting biological activities. bioone.orgnih.gov

The study of these compounds enhances our understanding of the chemical diversity within the Marchantiophyta. vdoc.pub Research into the ecological roles of these substances, such as their function in defense against pests and microbes, provides insights into the survival strategies of these plants in various ecosystems. iseoils.com The elucidation of the biosynthetic pathways of these compounds, such as the proposed formation of trifarienols from striatane precursors, adds to our knowledge of plant biochemistry. bioone.org

Furthermore, the discovery of novel compounds like trifarienols can stimulate further research into their potential applications, although this article does not delve into those aspects. The unique chemical structures found in liverworts continue to be a subject of interest for organic chemists and biologists alike, driving further exploration into the chemical ecology of this diverse plant group. researchgate.netvdoc.pub

Future Research Directions and Applications in Basic Chemical and Biological Sciences

Advancements in Stereoselective Synthesis of Complex Trifarane Analogues

The complex, highly substituted bicyclo[3.3.1]nonane core of trifarane-type sesquiterpenes presents a significant synthetic challenge. frontiersin.orgnih.gov The total synthesis of Trifarienol A and its diastereomer, Trifarienol B, has been achieved, notably through strategies involving an intramolecular Hosomi-Sakurai reaction. acs.orgnih.gov This key step allows for the construction of the substituted bicyclo[3.3.1]nonane skeleton, including the characteristic exo-methylene moiety, in a single step. acs.orgnih.gov

One successful approach utilized a palladium acetate-mediated annulation of an α-(3-alkenyl)-tethered cyclohexanone (B45756) TMS-enol ether to form the key bicyclic system, which was then converted into Trifarienols A and B. rsc.org Another efficient, diastereoselective synthesis also relied on the intramolecular Hosomi-Sakurai reaction of an aldehyde to build the core structure. acs.orgrsc.org The development of these synthetic routes is crucial, as this compound and B have demonstrated interesting biological activities, including anticancer, antifungal, and insect antifeedant properties. frontiersin.orgnih.gov

Future research is focused on refining these synthetic strategies to improve efficiency and stereocontrol. The development of new catalytic asymmetric reactions could provide more direct access to enantiomerically pure trifarane analogues. nih.gov Advances in constructing the bicyclo[3.3.1]nonane framework, a core structure in many biologically active natural products, will be pivotal for synthesizing a wider library of complex trifarane analogues for further biological evaluation. rsc.org

Deeper Mechanistic Elucidation of Biosynthetic Enzymes Involved in Trifarane Formation

The biosynthesis of the trifarane skeleton is a fascinating area of research. It has been proposed that the trifarane framework may arise from a striatane sesquiterpenoid intermediate, such as striatol, which is found in the same liverwort, Cheilolejeunea trifaria, from which this compound was first isolated. rsc.org The initial cyclization of farnesyl pyrophosphate (FPP) is catalyzed by enzymes known as sesquiterpene synthases. embrapa.br In fungi, for instance, different sesquiterpene synthases can catalyze distinct cyclization mechanisms, such as 1,10 or 1,11 cyclizations, to produce a variety of sesquiterpene backbones. embrapa.brnih.gov

While the specific enzymes for this compound biosynthesis have not been fully characterized, research into fungal sesquiterpene synthases provides a model for how such pathways might operate. nih.gov For example, the formation of various sesquiterpene skeletons, including those derived from a 1,11 cyclization of (2E,6E)-FPP via a trans-humulyl cation, is a known route. nih.gov After the initial scaffold is created by a terpene synthase, it is often further modified by accessory enzymes like cytochrome P450 monooxygenases and other oxidoreductases, which are typically encoded in the same biosynthetic gene cluster. embrapa.brnih.gov

Future work will likely focus on identifying and characterizing the specific terpene synthase and subsequent modifying enzymes responsible for this compound production in liverworts. bioone.org This could involve genome mining of Cheilolejeunea trifaria and heterologous expression of candidate genes to confirm their function. A deeper understanding of these enzymatic mechanisms could pave the way for the biosynthetic production of trifaranes.

Comprehensive Identification and Validation of Molecular Targets for this compound's Biological Activities

Preliminary studies have revealed a range of biological activities for trifaranes. This compound and B are reported to have anticancer and antifungal properties. frontiersin.orgnih.gov Additionally, related compounds from liverworts have been investigated for other activities. In one study evaluating α-glucosidase inhibitory activity, this compound was tested alongside several marchantin-type compounds, although only marchantin C showed significant inhibition. researchgate.netsemanticscholar.org Extracts containing Trifarienol B have also been associated with antimicrobial and alpha-amylase inhibitory activities. nih.gov

However, the specific molecular targets through which this compound exerts its cytotoxic and antifungal effects remain largely unknown. Future research must move beyond broad screening to pinpoint the precise proteins, enzymes, or cellular pathways that this compound interacts with.

This will involve a combination of techniques, such as:

Affinity chromatography to isolate binding partners from cell lysates.

Genetic and proteomic approaches to identify pathways affected by the compound.

In vitro assays with purified enzymes or receptors to validate direct interactions.

Identifying these molecular targets is a critical step toward understanding the mechanism of action and for the rational design of more potent and selective derivatives.

Exploration of Novel Trifarane Derivatives with Enhanced Biological Activity Profiles

The synthesis of novel derivatives from a parent natural product is a common strategy to improve biological activity and explore structure-activity relationships (SAR). chemmethod.comchemmethod.comnih.gov The trifarane skeleton provides a unique and promising scaffold for such exploration. Research has already identified a series of related natural compounds, Trifarienols A through E, isolated from the Malaysian liverwort Cheilolejeunea trifaria. researchgate.net These natural analogues offer initial insights into how small structural modifications can influence properties.

The development of synthetic methodologies for the trifarane core now enables the creation of non-natural derivatives. rsc.org By systematically modifying functional groups on the bicyclo[3.3.1]nonane skeleton, chemists can probe the key structural features required for bioactivity. For example, new derivatives could be designed to enhance potency against cancer cell lines or broaden the spectrum of antifungal activity. nih.govnih.gov The synthesis and biological evaluation of such novel derivatives are essential for developing compounds with improved therapeutic potential. chemmethod.commdpi.com

Integration of Computational Chemistry and Chemoinformatics in Trifarane Research

Computational tools are becoming indispensable in natural product research. nrel.govnih.govufz.de For trifarane research, computational chemistry and chemoinformatics can be applied in several key areas. Chemoinformatics can help organize and analyze the structural and biological activity data of known trifarane analogues, helping to build structure-activity relationship (SAR) models. researchgate.net These models can predict the potential activity of virtual compounds before they are synthesized, saving time and resources.

Computational chemistry, particularly molecular modeling and quantum mechanical calculations, can provide insights into the three-dimensional structure of this compound and its interactions with potential biological targets. nih.gov Once a molecular target is identified (as per Section 8.3), docking studies can be performed to predict the binding mode and affinity of this compound and its derivatives. This can guide the design of new analogues with improved binding characteristics. Furthermore, computational methods can be used to study the reaction mechanisms of the enzymes involved in trifarane biosynthesis, complementing experimental studies. tugraz.atuio.no

Potential for Microbial Production of this compound and Analogues through Metabolic Engineering

Metabolic engineering offers a promising and sustainable alternative to chemical synthesis or extraction from natural sources for producing valuable compounds. wikipedia.orgnih.gov This practice involves optimizing the genetic and regulatory processes within a host microorganism, such as yeast or bacteria, to produce a target substance. wikipedia.orgnih.gov The core strategies include overexpressing genes for rate-limiting enzymes, blocking competing metabolic pathways, and introducing heterologous genes from other organisms. wikipedia.org

Once the biosynthetic pathway for this compound is fully elucidated (as per Section 8.2), its genes could be transferred into a suitable microbial host like Saccharomyces cerevisiae or E. coli. researchgate.net The three major steps would involve pathway discovery (identifying all necessary genes), pathway assembly (functionally expressing these genes in the host), and pathway optimization (fine-tuning the system to increase yield, titer, and productivity). researchgate.net This approach could enable the large-scale, cost-effective production of this compound and its analogues, overcoming the limitations of relying on slow-growing liverworts for extraction. mdpi.com

Q & A

Q. How can researchers address sample scarcity in Plagiochila species for this compound studies?

- Methodological Answer : Optimize in vitro cultivation of liverworts under controlled photoperiods. Apply elicitors (methyl jasmonate) to boost secondary metabolite production. Collaborate with herbaria for authenticated specimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.